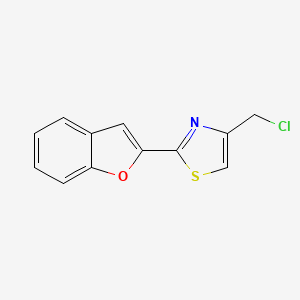

2-(1-Benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary widely depending on their specific structures. For example, 2-Acetylbenzo[b]furan is insoluble in water .Scientific Research Applications

Synthesis and Biological Agents

A protocol for synthesizing derivatives of this compound, specifically 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one, has been developed. These compounds have been screened for antimicrobial and analgesic activities (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010).

Fluorescent Probes

A series of novel quinoline derivatives containing 2-(1-benzofuran-2-yl) have been synthesized. These compounds exhibit fluorescence in solution and show potential as blue-green fluorescent probes (Y. Bodke, S. Shankerrao, & H. N. Harishkumar, 2013).

Antimicrobial Activity

Various imidazothiazole derivatives of benzofuran, including those incorporating the 2-(1-benzofuran-2-yl) structure, have been synthesized and shown promising antimicrobial activities (S. Shankerrao, Y. Bodke, & S. Santoshkumar, 2017).

Antiproliferative Activity

Compounds including 2-(1-benzofuran-2-yl) have been synthesized for potential antiproliferative activity against cancer cells. In silico studies suggest these compounds as potential inhibitors of Glucose-6-phosphate dehydrogenase (G6PDH) (S. Santoshkumar et al., 2016).

Molecular Structure Studies

Studies on the molecular structure of similar compounds, such as 4-Chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole, provide insight into their formation mechanisms (Liu, Tian-bao, Peng, Yan-fen, & Zou, Jian-ping, 2008).

Antibacterial Polyurethane Coatings

Derivatives of benzofuran and thiazole, like 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, have been incorporated into polymers and polymer composites to impart antimicrobial properties, particularly in polyurethane coatings (H. A. El‐Wahab et al., 2014).

Antimicrobial Activities of Novel Derivatives

Novel derivatives like 6-AminoTriazolo-Thiadiazoles integrated with benzofuran have shown promising antimicrobial activities (M. Idrees, S. Kola, & N. Siddiqui, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(1-benzofuran-2-yl)-4-(chloromethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNOS/c13-6-9-7-16-12(14-9)11-5-8-3-1-2-4-10(8)15-11/h1-5,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZMSKHWJNTGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(sec-butyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015894.png)

![2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3015895.png)

![2-[[1-[(2-Methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3015897.png)

![1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(4-fluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3015900.png)

![N-[Phenyl(pyridin-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B3015904.png)

![2-(furan-2-yl)-N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015905.png)